
Application Notes: Sulfo-Cyanine5.5 Maleimide
Conjugates in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Sulfo-Cyanine5.5 maleimide

potassium

Cat. No.: B15552340 Get Quote

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye that has become an

invaluable tool in biological and biomedical research.[1] Its maleimide derivative is specifically

designed for the covalent labeling of biomolecules containing free sulfhydryl groups, such as

cysteine residues in proteins and antibodies. When conjugated to antibodies, Sulfo-Cy5.5

maleimide is an excellent choice for flow cytometry applications due to its high photostability,

bright fluorescence, and emission maximum in the far-red region of the spectrum (~694 nm).[1]

This positions its signal in a range with minimal cellular autofluorescence, thereby significantly

enhancing the signal-to-noise ratio, a critical factor for detecting low-abundance targets.[2]

Key Applications in Flow Cytometry

The primary applications of Sulfo-Cyanine5.5 maleimide conjugates in flow cytometry include:

Immunophenotyping: The identification and quantification of various cell populations in a

heterogeneous sample (e.g., peripheral blood mononuclear cells - PBMCs) based on the

expression of specific cell surface markers. The bright and specific signal from Sulfo-Cy5.5

allows for clear distinction between positive and negative cell populations.

Intracellular Cytokine Staining (ICS): The detection of cytokines produced and retained within

cells. This is a crucial technique for studying immune cell function and responses.
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Analysis of Intracellular Signaling Pathways: The measurement of post-translational

modifications, such as phosphorylation, of key signaling proteins. For example, analyzing the

phosphorylation of STAT proteins in response to cytokine stimulation.[3]

Advantages of Sulfo-Cyanine5.5 in Flow Cytometry

Reduced Spectral Overlap: Its emission in the far-red spectrum minimizes spillover into

channels used for common fluorophores like FITC and PE, simplifying multicolor panel

design and compensation.

Low Autofluorescence: Biological samples exhibit low intrinsic fluorescence in the far-red

region, leading to cleaner signals and improved sensitivity.[2]

High Water Solubility: The "sulfo" moiety imparts excellent water solubility, making the dye

easy to work with in aqueous buffers and ideal for labeling sensitive proteins without causing

precipitation.[4]

Thiol-Reactive Chemistry: The maleimide group provides a specific and efficient method for

conjugating the dye to antibodies via cysteine residues, which can be particularly useful for

site-specific labeling if free cysteines are available or engineered.[4]

Quantitative Data
Spectral Properties of Sulfo-Cyanine5.5

Property Value Reference

Excitation Maximum ~675 nm [1]

Emission Maximum ~694 nm [1]

Stokes Shift ~19 nm [1]

Extinction Coefficient ~235,000 M⁻¹cm⁻¹ [5]

Representative Antibody Titration Data
To achieve optimal staining, it is crucial to titrate each antibody conjugate to determine the

concentration that provides the best signal-to-noise ratio. The Staining Index (SI) is a common
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metric used for this purpose. The following table provides an example of titration data for a

Sulfo-Cy5.5 conjugated anti-CD4 antibody on human PBMCs.

Antibody
Concentration
(µg/mL)

MFI of CD4+
Population
(Positive)

MFI of CD4-
Population
(Negative)

Staining Index (SI)*

4.0 8500 200 20.75

2.0 8300 150 27.17

1.0 7800 120 32.00

0.5 7200 100 35.50

0.25 5500 90 27.05

0.125 3500 85 17.08

0.0 (Unstained) 105 95 N/A

*Staining Index (SI) is calculated as: (MFI of Positive Population - MFI of Negative Population) /

(2 x Standard Deviation of Negative Population). For this example, a representative standard

deviation of 100 for the negative population is used.

Conclusion: Based on this representative data, the optimal concentration for this Sulfo-Cy5.5

anti-CD4 antibody is 0.5 µg/mL, as it yields the highest Staining Index.

Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cyanine5.5 Maleimide
to an Antibody
This protocol describes the labeling of an antibody with Sulfo-Cyanine5.5 maleimide. It

assumes the antibody has available free sulfhydryl groups. If not, disulfide bonds may need to

be reduced first using a reagent like TCEP.

Materials:

Antibody to be labeled (at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
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Sulfo-Cyanine5.5 maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Reducing agent (e.g., TCEP), if necessary

Reaction Buffer (e.g., PBS, pH 7.2-7.4)

Purification column (e.g., Sephadex G-25)

Procedure:

Antibody Preparation: If the antibody solution contains carrier proteins like BSA, it must be

purified first. If disulfide bond reduction is needed, incubate the antibody with a 10-fold molar

excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a

desalting column.

Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cyanine5.5 maleimide

in DMSO to a concentration of 10 mg/mL.

Conjugation Reaction: a. Add the Sulfo-Cyanine5.5 maleimide solution to the antibody

solution. A 10- to 20-fold molar excess of the dye is recommended as a starting point. b. Mix

gently and incubate for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate: a. Prepare a Sephadex G-25 desalting column according to the

manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute with PBS

(pH 7.2-7.4). The first colored fraction to elute will be the labeled antibody. The subsequent,

slower-moving colored fraction is the unconjugated dye.

Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the

absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). b. Add a stabilizing

protein like BSA to a final concentration of 0.1% and store the conjugate at 4°C, protected

from light. For long-term storage, add sodium azide to 0.05% or store in 50% glycerol at

-20°C.[6]
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Antibody Conjugation Workflow
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Antibody Conjugation Workflow Diagram.

Protocol 2: Cell Surface Staining for
Immunophenotyping
This protocol describes the staining of cell surface markers on a single-cell suspension for flow

cytometric analysis.

Materials:

Single-cell suspension (e.g., PBMCs)

Sulfo-Cy5.5 conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
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Fc receptor blocking solution (e.g., Human TruStain FcX™)

FACS tubes (5 mL polystyrene tubes)

Procedure:

Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in

cold Flow Cytometry Staining Buffer. b. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells)

into the required number of FACS tubes.

Fc Receptor Blocking: a. Add the appropriate amount of Fc blocking reagent to each tube. b.

Incubate for 10-15 minutes at room temperature. Do not wash.

Antibody Staining: a. Add the predetermined optimal amount of the Sulfo-Cy5.5 conjugated

primary antibody to the appropriate tubes. Include an isotype control tube with the same

concentration of a Sulfo-Cy5.5 conjugated isotype control antibody. b. Vortex gently and

incubate for 30 minutes at 4°C in the dark.

Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at

300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash

step.

Data Acquisition: a. Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. b.

Analyze the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-

Cy5.5 (e.g., a 633 nm or 640 nm laser).
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Cell Surface Staining Workflow
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Cell Surface Staining Workflow Diagram.

Protocol 3: Intracellular Staining for Phosphorylated
STAT5 (pSTAT5)
This protocol is for the detection of intracellular phosphorylated STAT5 in PBMCs following

cytokine stimulation, a common method for assessing immune cell signaling.

Materials:

PBMCs
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Cell culture medium (e.g., RPMI-1640)

Cytokine for stimulation (e.g., IL-2)

Fixation Buffer (e.g., 1.5% paraformaldehyde)

Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial saponin-based buffer)

Sulfo-Cy5.5 conjugated anti-pSTAT5 (Y694) antibody

Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) conjugated to other

fluorophores.

Procedure:

Cell Stimulation: a. Rest PBMCs in culture medium for at least 2 hours. b. Stimulate cells

with the desired concentration of IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an

unstimulated control.

Fixation: a. Immediately stop the stimulation by adding Fixation Buffer. b. Incubate for 10-15

minutes at room temperature. c. Centrifuge cells at 500 x g for 5 minutes and discard the

supernatant.

Permeabilization: a. Resuspend the cell pellet in ice-cold 90% methanol. b. Incubate for 30

minutes on ice. c. Wash the cells twice with Flow Cytometry Staining Buffer to remove the

methanol.

Intracellular Staining: a. Resuspend the permeabilized cells in 100 µL of Staining Buffer. b.

Add the Sulfo-Cy5.5 conjugated anti-pSTAT5 antibody. If performing co-staining for surface

markers, add those antibodies at this step as well. c. Incubate for 30-60 minutes at room

temperature in the dark.

Washing and Data Acquisition: a. Wash the cells twice with Staining Buffer as described in

Protocol 2. b. Resuspend the final cell pellet in 500 µL of Staining Buffer and acquire data on

a flow cytometer.
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IL-2 induced STAT5 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15552340?utm_src=pdf-custom-synthesis
https://flowcytometry-embl.de/wp-content/uploads/2016/12/Ab-Titration-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6460883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6460883/
https://www.agilent.com/cs/library/applications/application-stat-protein-signalling-novocyte-5994-1030en-agilent.pdf
https://wi.mit.edu/sites/default/files/2021-05/20200420_Post-it_Titration_Final.pdf
https://www.protocols.io/view/intracellular-flow-cytometry-staining-protocol-tknekve
https://pubmed.ncbi.nlm.nih.gov/33280233/
https://pubmed.ncbi.nlm.nih.gov/33280233/
https://www.benchchem.com/product/b15552340#flow-cytometry-applications-of-sulfo-cyanine5-5-maleimide-conjugates
https://www.benchchem.com/product/b15552340#flow-cytometry-applications-of-sulfo-cyanine5-5-maleimide-conjugates
https://www.benchchem.com/product/b15552340#flow-cytometry-applications-of-sulfo-cyanine5-5-maleimide-conjugates
https://www.benchchem.com/product/b15552340#flow-cytometry-applications-of-sulfo-cyanine5-5-maleimide-conjugates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15552340?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

